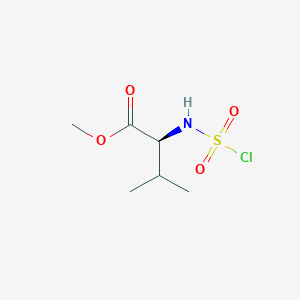

N-(Chlorosulfonyl)-valine Methyl Ester

Description

Significance of Sulfonyl Chloride Derivatives in Modern Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a critically important class of organic compounds, primarily utilized as powerful electrophiles in a wide array of chemical transformations. magtech.com.cn Their high reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, readily displaced by nucleophiles. fiveable.me This reactivity is harnessed to form crucial functional groups, most notably sulfonamides, through reaction with primary or secondary amines. fiveable.me

The sulfonamide linkage is a ubiquitous motif in medicinal chemistry, found in a vast number of pharmaceutical drugs, including antibiotics and antihypertensive medications. fiveable.menih.gov The versatility of sulfonyl chlorides allows for the introduction of the sulfonyl group into diverse molecular architectures, which can then be further functionalized. fiveable.me Beyond sulfonamide formation, they are used to synthesize sulfonic esters (from alcohols), sulfones (from thiols), and can act as sources for sulfonyl radicals and other reactive species in more advanced synthetic methodologies. magtech.com.cnfiveable.me Their role as key intermediates makes them indispensable tools in the development of biologically active compounds and novel materials. quora.com

Table 1: Key Reactions of Sulfonyl Chlorides

| Reactant | Product | Bond Formed | Significance |

|---|---|---|---|

| Amine (R-NH₂) | Sulfonamide (R-SO₂-NH-R') | S-N | Core structure in many pharmaceuticals. |

| Alcohol (R'-OH) | Sulfonic Ester (R-SO₂-OR') | S-O | Used as protecting groups and intermediates. |

| Thiol (R'-SH) | Thiosulfonate (R-SO₂-SR') | S-S | Precursors to other sulfur-containing compounds. |

| Organometallic Reagent | Sulfone (R-SO₂-R') | S-C | Stable functional group in materials and drugs. |

Role of Chiral Amino Acid Esters as Indispensable Chiral Building Blocks

Chiral amino acid esters, such as L-valine methyl ester, are fundamental building blocks in asymmetric synthesis. researchgate.net Derived from the "chiral pool"—naturally occurring enantiomerically pure compounds—they provide a cost-effective and readily accessible source of chirality. researchgate.net The inherent stereocenter of the α-carbon in amino acids can be used to direct the stereochemical outcome of subsequent reactions, making them invaluable for the synthesis of enantiopure pharmaceuticals and natural products. acs.orgnih.gov

Esterification of the carboxylic acid group, typically to a methyl or ethyl ester, serves two primary purposes. First, it protects the acidic functionality, preventing it from interfering with subsequent reactions. Second, it enhances the solubility of the amino acid in organic solvents, facilitating its use in a broader range of synthetic conditions. nih.gov Amino acid methyl esters are crucial intermediates for peptide synthesis and are widely used as chiral sources and auxiliaries in the creation of complex molecules where precise three-dimensional structure is essential for biological activity. researchgate.netnih.gov

Table 2: Applications of Chiral Amino Acid Esters

| Application | Description | Example Compound |

|---|---|---|

| Chiral Precursors | The amino acid ester's carbon skeleton is incorporated into the final product. | L-Valine methyl ester used in the synthesis of Valsartan. researchgate.net |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction, then removed. | (S)-valine methyl ester used to induce diastereoselectivity. researchgate.net |

| Organocatalysis | Used as a catalyst to promote an enantioselective transformation. | Proline and its derivatives are common examples. |

| Peptide Synthesis | Serves as the C-terminal residue or a building block in peptide chains. | Used in the solid-phase synthesis of peptides. nih.gov |

Overview of Current Research Trajectories for N-(Chlorosulfonyl)-valine Methyl Ester and Related Sulfonylated Valine Derivatives

Current research involving this compound and analogous sulfonylated valine derivatives focuses on leveraging their dual functionality for applications in medicinal chemistry and asymmetric synthesis. The compound itself is a versatile intermediate, primed for reaction with a host of nucleophiles to generate libraries of novel, chiral N-sulfonylated valine derivatives.

Research in this area is proceeding along several key trajectories:

Synthesis of Novel Bioactive Agents: The primary application is in drug discovery. By reacting this compound with various amines (including anilines, heterocyclic amines, and other amino acid esters), researchers can rapidly generate diverse sulfonamide libraries. These compounds are then screened for biological activity. For instance, N-acyl valine derivatives have been investigated as PPARγ agonists and for their role in preventing lipid accumulation in hepatocytes, highlighting the therapeutic potential of modified valine structures. nih.gov The N-((cyanobiphenyl)methyl)-L-valine methyl ester is a known key intermediate in the synthesis of the antihypertensive drug valsartan, demonstrating the industrial relevance of such derivatives. researchgate.net

Development of Chiral Ligands and Catalysts: The sulfonylated valine scaffold can be elaborated into more complex structures for use as chiral ligands in transition-metal catalysis. The defined stereochemistry of the valine backbone can create a chiral environment around a metal center, enabling enantioselective transformations.

Exploration of Intramolecular Reactions: The proximity of the reactive sulfonyl chloride to the ester and the chiral side chain allows for the exploration of intramolecular cyclization reactions. These reactions could lead to the formation of novel heterocyclic systems, such as sultams (cyclic sulfonamides), which are also prevalent in biologically active molecules. Studies on the regioselective chlorination of N-benzoylvaline methyl ester with sulphuryl chloride indicate the potential for selective functionalization of the valine backbone itself, which could be exploited in further synthetic design. rsc.org

The overarching goal is to utilize the predictable reactivity of the sulfonyl chloride and the inherent chirality of the valine methyl ester to construct molecules with specific three-dimensional arrangements and tailored biological functions.

Table 3: Research Focus on N-Substituted Valine Methyl Ester Derivatives

| Derivative Type | Research Application | Example or Potential Use |

|---|---|---|

| N-Sulfonylated Derivatives | Creation of sulfonamide libraries for drug screening. | Synthesis of novel enzyme inhibitors or receptor modulators. |

| N-Acylated Derivatives | Investigation of metabolic regulation. | Development of dual PPARγ / PPARα agonists. nih.gov |

| N-Alkylated Derivatives | Intermediates for multi-step synthesis of pharmaceuticals. | Intermediate for the synthesis of Valsartan. researchgate.net |

| N-Carbamoyl Derivatives | Synthesis of complex bioactive molecules. | Synthesis of Ritonavir intermediate N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H12ClNO4S |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

methyl (2S)-2-(chlorosulfonylamino)-3-methylbutanoate |

InChI |

InChI=1S/C6H12ClNO4S/c1-4(2)5(6(9)12-3)8-13(7,10)11/h4-5,8H,1-3H3/t5-/m0/s1 |

InChI Key |

ILWUUZUKEOGOBC-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NS(=O)(=O)Cl |

Canonical SMILES |

CC(C)C(C(=O)OC)NS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chlorosulfonyl Valine Methyl Ester and Its Key Precursors

Direct Synthesis of N-(Chlorosulfonyl)-valine Methyl Ester

The direct synthesis of this compound involves the N-sulfonylation of L-valine methyl ester. This reaction is typically achieved by reacting the amino acid ester with a sulfonating agent. While specific literature on the direct synthesis of this compound is limited, analogous reactions with other sulfonyl chlorides provide a framework for this process. A general procedure involves the reaction of an amino acid hydrochloride ester with a sulfonyl chloride in the presence of a base. rsc.org

Optimized Reaction Conditions and Parameters for Scalable Production

For scalable production, reaction conditions must be optimized to ensure high yield and purity. Based on analogous syntheses of N-sulfonylated amino acid esters, key parameters to control include temperature, reaction time, and the stoichiometry of the reactants. For instance, in the synthesis of N-(2-pyridylsulfonyl) amino acid derivatives, the reaction is typically carried out overnight at room temperature to ensure completion. rsc.org The choice of base is also crucial, with tertiary amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) often used to neutralize the HCl generated during the reaction. rsc.org

Exploration of Catalyst Systems and Solvent Effects in N-Sulfonylation

The choice of solvent can significantly impact the reaction rate and yield. Acetonitrile is a commonly used solvent for N-sulfonylation reactions of amino acid esters. rsc.org Catalysts are not always necessary for this transformation, as the reaction between an amine and a sulfonyl chloride is often spontaneous. However, in some cases, catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to be effective for the sulfonylation of alcohols, suggesting their potential applicability in the N-sulfonylation of amino acids.

Precursor Synthesis: L-Valine Methyl Ester Hydrochloride

The primary precursor for the synthesis of this compound is L-Valine Methyl Ester Hydrochloride. This compound is synthesized through the esterification of L-valine.

Efficient Esterification Protocols for L-Valine

Several protocols exist for the esterification of L-valine to its methyl ester hydrochloride. The most common and well-documented method involves the use of thionyl chloride (SOCl₂) in anhydrous methanol (B129727). guidechem.compatsnap.comgoogle.com This method is efficient and generally provides good yields.

A detailed procedure involves cooling anhydrous methanol to between -10°C and -8°C before the slow addition of thionyl chloride. guidechem.compatsnap.com L-valine is then added, and the mixture is gradually warmed to room temperature and then refluxed for several hours to drive the reaction to completion. guidechem.compatsnap.com The molar ratio of the reactants is a critical parameter, with a typical ratio of L-valine to thionyl chloride to anhydrous methanol being 1.0:1-1.5:20-21. guidechem.compatsnap.comgoogle.com

An alternative, milder method for the synthesis of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This approach is performed at room temperature and offers good to excellent yields, avoiding the use of the more hazardous thionyl chloride. nih.gov

| Parameter | Thionyl Chloride Method | Trimethylchlorosilane Method |

| Reagents | L-Valine, Thionyl Chloride, Anhydrous Methanol | L-Valine, Trimethylchlorosilane, Methanol |

| Temperature | -10°C to 70°C | Room Temperature |

| Reaction Time | 10-14 hours | 12-24 hours |

| Yield | 60-65% | 76-85% |

| Notes | Requires careful temperature control due to exothermic reaction. | Milder conditions, avoids corrosive reagents. |

Methodological Advancements in Purification and Isolation of L-Valine Methyl Ester Hydrochloride

The purification and isolation of L-Valine Methyl Ester Hydrochloride are crucial for obtaining a high-purity product. The standard procedure following the thionyl chloride method involves vacuum distillation to remove excess methanol and SOCl₂. guidechem.compatsnap.comgoogle.com The resulting residue is then cooled to induce crystallization. guidechem.compatsnap.comgoogle.com The crystals are collected by vacuum filtration and can be further purified by recrystallization from a mixture of anhydrous methanol and diethyl ether to yield white, fine powder crystals. guidechem.compatsnap.comgoogle.com

For purification of L-valine itself, methods involving the formation of adducts with compounds like p-toluenesulfonic acid or sulfoisophthalic acid have been developed to separate it from other amino acids. google.com While this is for the precursor of the precursor, it highlights the importance of high purity starting materials.

Comparative Analysis of Alternative Synthetic Routes to Analogous N-Sulfonyl Amino Acid Esters

While the direct sulfonylation of L-valine methyl ester is the most straightforward approach, other synthetic strategies for analogous compounds can be considered. For instance, N-alkylation of N-tosyl sulfonamides is a well-established method for preparing N-alkyl amino acids. monash.edu This involves the initial tosylation of the amino acid, followed by alkylation. A similar approach could potentially be adapted for the synthesis of this compound, although this would involve a multi-step process.

Strategies Involving Various Sulfonyl Chlorides and Diverse Amino Acid Derivatives

The formation of a sulfonamide bond by reacting an amino acid derivative with a sulfonyl chloride is a fundamental transformation in the synthesis of medicinally relevant compounds. The scope of this reaction is broad, accommodating a variety of sulfonyl chlorides and amino acid derivatives, including esters and amides.

One common strategy is the N-sulfonylation of an amino acid under Schotten-Baumann conditions. This typically involves the reaction of the amino acid with a sulfonyl chloride in the presence of a base, such as sodium hydroxide, in a biphasic system of water and an organic solvent. For instance, L-valine can be N-sulfonylated using this method to produce the corresponding N-sulfonyl-L-valine. This intermediate can then be coupled with an amine using a peptide coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to form an N-sulfonylvalinamide.

The versatility of this approach is demonstrated by the range of sulfonyl chlorides and amino acid esters that can be successfully employed. Various research endeavors have explored the synthesis of N-acylated and N-sulfonated amino acids for their potential as drug candidates. For example, m-tolylmethanesulfonyl chloride has been reacted with amino acid derivatives in the presence of triethylamine (B128534) in acetonitrile. These reactions highlight the general applicability of sulfonyl chlorides in the modification of amino acid structures.

A summary of representative N-sulfonylation reactions of amino acid derivatives is presented in the table below.

| Amino Acid Derivative | Sulfonyl Chloride | Reagents and Conditions | Product Type |

| L-Valine | Generic ArSO₂Cl | aq. NaOH | N-Sulfonyl-L-valine |

| Amino Acid Ester HCl | Tosyl Chloride | Microwave, solvent-free | N-Tosyl Amino Acid Ester |

| Generic Amino Acid | m-Tolylmethanesulfonyl Chloride | Et₃N, MeCN, rt to 70°C | N-(m-Tolylmethanesulfonyl) Amino Acid |

| Silylated Amines | Tosyl Chloride | Acetonitrile, reflux | N-Tosyl Sulfonamide |

This table illustrates general strategies for the N-sulfonylation of amino acid derivatives, providing a foundation for the synthesis of more specific compounds like this compound.

Divergent Approaches for N-Sulfonylation of Valine Methyl Ester Derivatives

The synthesis of the target compound, this compound, begins with the preparation of its immediate precursor, L-valine methyl ester. This is typically handled as its hydrochloride salt to improve stability and handling.

Preparation of L-Valine Methyl Ester Hydrochloride

Several methods are available for the esterification of L-valine. A widely used industrial method involves the use of thionyl chloride (SOCl₂) in anhydrous methanol. In this process, thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification. The reaction is typically initiated at a low temperature (-10°C to -8°C) to control the initial exothermic reaction, followed by gradual warming to room temperature and a final reflux period to ensure complete conversion. The mole ratio of L-valine to thionyl chloride to anhydrous methanol is generally around 1.0:1-1.5:20-21. google.com

An alternative, milder approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method avoids the use of the highly corrosive thionyl chloride and offers a more convenient laboratory-scale synthesis. nih.gov The reaction involves the slow addition of TMSCl to a suspension of L-valine in methanol, with the reaction progress monitored by thin-layer chromatography. nih.gov

N-Chlorosulfonylation of L-Valine Methyl Ester

With L-valine methyl ester hydrochloride in hand, the next step is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the nitrogen atom. This can be achieved by reacting the free base of L-valine methyl ester with a suitable chlorosulfonating agent. The hydrochloride salt is typically neutralized with a base to liberate the free amine before proceeding.

A direct approach involves the reaction of L-valine methyl ester with sulfuryl chloride (SO₂Cl₂). This reaction would need to be conducted under carefully controlled conditions, likely at low temperatures and in an inert solvent, to prevent side reactions and degradation of the product. The presence of a non-nucleophilic base would be required to scavenge the HCl generated during the reaction.

An alternative strategy involves the in-situ generation of the sulfonyl chloride. This can be accomplished through the oxidative chlorination of a suitable sulfur-containing precursor. While less direct for this specific target, such methods are part of the broader toolkit for synthesizing sulfonyl chlorides.

Esterification: L-Valine is reacted with methanol in the presence of a catalyst (e.g., SOCl₂ or TMSCl) to yield L-valine methyl ester hydrochloride.

Neutralization: The hydrochloride salt is treated with a base to produce the free L-valine methyl ester.

N-Chlorosulfonylation: The free amino ester is then reacted with a chlorosulfonating agent, such as sulfuryl chloride, to afford this compound.

The precise reaction conditions for the N-chlorosulfonylation step would require experimental optimization to maximize the yield and purity of the final product.

Reactivity and Advanced Chemical Transformations of N Chlorosulfonyl Valine Methyl Ester

Nucleophilic Reactivity at the Sulfonyl Group

The sulfonyl chloride moiety is a powerful electrophilic site, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is central to the synthesis of diverse sulfonamide and sulfonyl ester derivatives and serves as a cornerstone for constructing complex heterocyclic systems.

Formation of Novel Sulfonamides and Sulfonyl Esters

The reaction of N-(Chlorosulfonyl)-valine Methyl Ester with primary or secondary amines is a direct and efficient method for the synthesis of novel sulfonamides. This transformation proceeds via the nucleophilic attack of the amine on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. Such reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov High yields of sulfonamides can also be achieved by reacting sulfonyl chlorides with N-silylamines, a method that can often be performed in the absence of a solvent. nih.gov

Similarly, the reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonyl esters. These esters are themselves valuable intermediates in organic synthesis. vanderbilt.edu The stability and reactivity of these derivatives are influenced by the electronic properties of the substituting amine or alcohol group.

| Nucleophile | General Reaction Conditions | Product Class |

|---|---|---|

| Primary Amines (R-NH₂) | Aqueous media with base (e.g., Na₂CO₃) or aprotic solvent with tertiary amine. nih.gov | N-Substituted Sulfonamides |

| Secondary Amines (R₂NH) | Aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base. | N,N-Disubstituted Sulfonamides |

| N-Silylamines (R-NHSiMe₃) | Acetonitrile, reflux, or solvent-free conditions. nih.gov | N-Substituted Sulfonamides |

| Alcohols (R-OH) | Presence of a base (e.g., pyridine) in an aprotic solvent. vanderbilt.edu | Sulfonyl Esters |

| Phenols (Ar-OH) | Presence of a base (e.g., pyridine) in an aprotic solvent. | Aryl Sulfonyl Esters |

Intramolecular and Intermolecular Cyclization Reactions Leading to Diverse N,S-Heterocyclic Scaffolds

The chlorosulfonyl group is a key functional group for the synthesis of nitrogen and sulfur-containing heterocycles (N,S-heterocycles), which are prevalent in many biologically active compounds. nih.gov this compound can act as a precursor for these ring systems through either intramolecular or intermolecular cyclization pathways.

In intermolecular reactions, the N-chlorosulfonyl group can serve as a bielectrophilic component, reacting with binucleophilic partners to construct rings. For instance, analogous N-(chlorosulfonyl) compounds react with molecules containing two nucleophilic sites, such as benzylamines or alkenyl amines, to yield various heterocyclic structures including 1,2,4-thiadiazines, 1,2,4-benzothiadiazepines, and 1,2,4-thiadiazocines. nih.gov These reactions showcase the utility of the N-SO₂Cl group in building complex molecular architectures. Other versatile bis-electrophiles like N,N-dialkyl (N′-chlorosulfonyl)chloroformamidines have been used to create novel ring systems such as nih.govvanderbilt.eduub.eduucl.ac.ukthiatriazole dioxides and fused vanderbilt.edunih.govub.edunih.govdithiadiazine dioxides by reacting with various nucleophiles. dntb.gov.uaresearchgate.net

| Reactant(s) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-(Chlorosulfonyl)imidoyl chloride and Alkenyl Amines | Intermolecular Cyclization | 1,2,4-Thiadiazines, 1,2,4-Thiadiazocines | nih.gov |

| N-(Chlorosulfonyl)imidoyl chloride and Benzylamines | Intermolecular Cyclization | 1,2,4-Benzothiadiazepine-1,1-dioxides | nih.gov |

| N,N-Dialkyl (N′-chlorosulfonyl)chloroformamidines and Hydrazine derivatives | Intermolecular Cyclization | nih.govvanderbilt.eduub.eduucl.ac.ukThiatriazole dioxides | dntb.gov.ua |

Transformations Involving the Carboxyl Ester Moiety

The methyl ester group of this compound provides another avenue for chemical modification, allowing for the introduction of new functional groups and the extension of the molecular framework, particularly through the formation of amide bonds.

Amidation Reactions and Peptide Bond Formation with Amino Compounds

The direct amidation of the methyl ester can be achieved by reaction with primary or secondary amines. While this reaction can be slow, it can be facilitated by catalysts. For example, iron(III) chloride has been shown to be an effective Lewis acid catalyst for the solvent-free direct amidation of esters. mdpi.com This method offers an efficient pathway to convert the ester into a wide range of amides.

This reactivity is particularly relevant for peptide synthesis. The methyl ester can be coupled with an amino group of another amino acid or peptide. Typically, this involves either direct amidation under catalytic conditions or a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), before reacting with the amino component to form the peptide bond. japer.in This makes this compound a potential building block for incorporating a sulfonamide-bearing valine residue into peptide chains.

| Amine/Amino Compound | Method/Catalyst | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | FeCl₃ (Lewis Acid Catalyst), Solvent-Free | N-Substituted Amides | mdpi.com |

| Amino Acid Esters | Hydrolysis to acid, followed by DCC coupling | Dipeptide | japer.in |

| Methylamine Precursors | DABCO/Fe₃O₄ Cooperative Catalysis | N-Methyl Amide | nih.govrsc.org |

Functional Group Interconversions and Derivatization of the Ester Group

Beyond amidation, the carboxyl ester moiety is amenable to a variety of other functional group interconversions, which further enhances the synthetic utility of this compound. These transformations allow for the tailoring of the molecule's properties and for its integration into more complex synthetic routes.

Key transformations include:

Hydrolysis: Treatment with aqueous acid or base converts the methyl ester into the corresponding carboxylic acid. This is often the first step in preparing the molecule for peptide coupling reactions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to an aldehyde can be achieved under controlled conditions with reagents such as diisobutylaluminium hydride (DIBAL). vanderbilt.edu

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, altering the steric and electronic properties of the ester.

| Reagent(s) | Transformation Type | Product Functional Group | General Conditions |

|---|---|---|---|

| LiOH, H₂O/THF | Hydrolysis | Carboxylic Acid | Aqueous basic conditions |

| LiAlH₄ | Reduction | Primary Alcohol | Anhydrous ether solvent |

| DIBAL-H | Partial Reduction | Aldehyde | Low temperature (-78 °C) vanderbilt.edu |

| R'OH, H⁺ or R'O⁻ | Transesterification | Ester (OR') | Acid or base catalysis |

Stereoselective Reactions and Chiral Induction Mechanisms

This compound is a chiral molecule, inheriting its stereochemistry from the L- or D-valine precursor. The stereocenter at the α-carbon (the carbon atom adjacent to the carbonyl group) plays a crucial role in directing the stereochemical outcome of its reactions. This phenomenon, known as chiral induction, is fundamental to asymmetric synthesis.

The mechanism of chiral induction involves the chiral center influencing the reaction pathway by creating a diastereomeric transition state. chemrxiv.org Short-range interactions (steric and electronic) between the chiral controller group and the reacting center can favor one orientation over another, leading to the preferential formation of one stereoisomer. chemrxiv.org

In the context of this compound:

Nucleophilic Substitution at Sulfur: While the reaction occurs at the sulfonyl group, which is distant from the chiral center, the chiral valine moiety can influence the conformation of the molecule, potentially affecting the approach of bulky nucleophiles.

Cyclization Reactions: In intramolecular cyclization reactions, the predefined stereochemistry of the valine backbone can dictate the stereochemistry of newly formed chiral centers in the heterocyclic product, leading to high diastereoselectivity.

Reactions at the Ester Group: For reactions involving the formation of a new stereocenter near the valine unit, the existing chiral center can exert significant stereocontrol. For example, in an aldol (B89426) reaction following conversion of the ester to a ketone, the valine side chain can direct the approach of the enolate to the electrophile.

The regioselective chlorination of N-benzoylvaline methyl ester provides a clear example of how the valine structure can direct reactivity, showing a strong preference for reaction at the β- and γ-positions over the α-position. psu.edursc.org Although this reaction is on the side chain, it highlights the principle of stereoelectronic control exerted by the amino acid scaffold. The efficiency of chiral induction is a key factor in the application of such molecules as chiral building blocks for the synthesis of enantiomerically pure complex molecules, including pharmaceuticals.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Stereoselective Chemistry

The inquiry into the stereochemical outcomes of reactions involving this compound did not yield specific data, such as reaction schemes, diastereomeric excess (d.e.) or enantiomeric excess (e.e.) values, or studies detailing the impact of its inherent chirality on the formation of new stereocenters. Scientific databases and chemical literature appear to lack specific studies focused on the advanced chemical transformations outlined in the requested article structure.

General principles of stereochemistry suggest that as a chiral molecule, this compound would be expected to influence the stereochemical course of reactions in which it participates. The chiral center within the valine moiety could theoretically direct incoming reagents to a specific face of a reactive site, leading to the preferential formation of one diastereomer or enantiomer over another. However, without experimental data from peer-reviewed studies, any discussion would remain purely speculative.

Information regarding the role of the chlorosulfonyl group in directing stereoselectivity is also absent from the available literature. The electronic and steric properties of this functional group would play a crucial role in the transition state geometries of any reactions, thereby influencing the stereochemical outcome.

It is possible that research on this specific compound exists within proprietary databases or has been conducted under a different nomenclature. However, based on publicly accessible information, the detailed, data-driven analysis required to fulfill the requested article is not feasible. Further investigation would be necessary if and when relevant primary research becomes available.

Mechanistic Investigations of Reactions Involving N Chlorosulfonyl Valine Methyl Ester

Elucidation of Reaction Pathways for N-Sulfonylation and Subsequent Transformations

The primary reaction anticipated for N-(Chlorosulfonyl)-valine Methyl Ester is N-sulfonylation, where the chlorosulfonyl group is transferred to a nucleophile, typically an amine, to form a sulfonamide. Based on general principles of sulfonyl chloride reactivity, several mechanistic pathways could be operative. These include a direct bimolecular nucleophilic substitution (SN2-type) at the sulfur atom, or an addition-elimination mechanism proceeding through a transient, high-energy pentacoordinate sulfur intermediate.

Subsequent transformations of the resulting N-sulfonylated valine methyl ester derivative would depend on the nature of the reactants and reaction conditions. For instance, hydrolysis of the ester group could occur under acidic or basic conditions, and the sulfonamide linkage itself can exhibit varying stability.

Detailed Analysis of Stereochemical Outcomes and Stereocontrol Mechanisms

A critical aspect of reactions involving the chiral this compound is the stereochemical outcome. The presence of a stereocenter at the alpha-carbon of the valine moiety raises questions about the degree of stereoretention, inversion, or racemization during N-sulfonylation and subsequent reactions.

In reactions where the chiral center is not directly involved in bond-breaking or bond-forming events, retention of configuration is generally expected. However, the reaction conditions and the nature of the nucleophile could potentially influence the stereochemical integrity. For example, harsh basic conditions could lead to epimerization at the α-carbon. Without specific experimental studies, any discussion of stereocontrol mechanisms remains speculative.

Kinetic Studies of N-Sulfonyl Transfer and Related Reaction Rates

Quantitative data on the reaction rates of N-sulfonyl transfer from this compound are not available in the reviewed literature. Kinetic studies would be essential to understand the factors influencing the reaction speed, such as solvent polarity, temperature, and the nucleophilicity of the reacting amine.

Hypothetically, a kinetic study could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like spectroscopy or chromatography. The data obtained could then be used to determine the rate law and calculate rate constants, providing insight into the reaction mechanism. A hypothetical data table for such a study is presented below.

Hypothetical Kinetic Data for the Reaction of this compound with a Primary Amine

| Experiment | Initial [this compound] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

This data is illustrative and not based on actual experimental results.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for a complete mechanistic understanding. In the context of reactions involving this compound, potential intermediates could include pentacoordinate sulfur species in an addition-elimination pathway or charged intermediates depending on the specific reaction conditions.

Applications in Asymmetric Synthesis and Chiral Pool Utilization

N-(Chlorosulfonyl)-valine Methyl Ester as a Versatile Chiral Building Block

A chiral building block is a molecule that possesses one or more stereocenters and can be incorporated into a larger structure to introduce chirality in a predictable manner. princeton.edu this compound exemplifies such a building block, primarily because it originates from L-valine, a readily available and enantiomerically pure amino acid. researchgate.net This allows for the transfer of its stereochemical information into new, more complex molecular architectures. sigmaaldrich.com The compound's versatility is enhanced by the presence of the highly reactive sulfonyl chloride functional group, which can undergo various transformations. chemrxiv.org

The primary advantage of using chiral building blocks like this compound is the facilitation of enantiopure compound synthesis. nih.govresearchgate.net Synthesizing molecules with a specific three-dimensional arrangement is crucial in fields such as pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. By starting with an enantiomerically pure material, chemists can avoid the often difficult and costly steps of chiral resolution or asymmetric catalysis that would be required if starting from achiral or racemic materials. mdpi.com The well-defined stereochemistry of the valine backbone is directly transferred to the product, ensuring high enantiomeric purity.

The strategic construction of chiral centers is a fundamental goal of asymmetric synthesis. This compound allows for the direct installation of a chiral center originating from valine into a target molecule. The reaction of the chlorosulfonyl group with various nucleophiles, such as amines, leads to the formation of stable sulfonamides. This reaction proceeds without disturbing the existing stereocenter, thus embedding the chiral valine fragment into a new molecular framework and creating a new, larger chiral molecule with a predictable stereochemical configuration.

Integration into Peptide Chemistry and the Synthesis of Modified Peptides

Given its origin as an amino acid derivative, this compound finds applications in peptide chemistry. Peptides are chains of amino acids linked by amide bonds. Modified peptides, where the structure has been altered from the natural form, are of great interest for enhancing properties like stability, bioavailability, and biological activity.

The structure of this compound is essentially a valine molecule where the amino group has been functionalized to a chlorosulfonamide and the C-terminus is protected as a methyl ester. The C-terminal methyl ester is a common modification in peptide synthesis, sometimes used to increase membrane permeability. nih.gov This compound can be used to synthesize peptidomimetics or modified peptides where the typical amide linkage is replaced by a sulfonamide bond (-SO₂-NH-). This sulfonamide linkage is generally more resistant to enzymatic degradation by proteases compared to the natural amide bond, which can lead to peptides with longer biological half-lives.

Development of Chiral Catalysts and Ligands Derived from Valine Sulfonamides

A significant application of chiral molecules derived from amino acids is in the development of chiral ligands and catalysts for asymmetric catalysis. mdpi.comwiley.com The sulfonamides produced from the reaction of this compound with various amines are themselves chiral molecules that can serve as ligands for transition metals or as organocatalysts. researchgate.net

These chiral ligands can coordinate with a metal center to create a chiral environment, influencing the stereochemical outcome of a chemical reaction and leading to the preferential formation of one enantiomer of the product. For example, derivatives of L-valine have been successfully used to create efficient Lewis basic organocatalysts. rsc.org These catalysts have proven effective in asymmetric reactions such as the reduction of ketimines, achieving high yields and excellent enantioselectivity (up to 98% ee). rsc.org

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| l-Valine derived N-sulfinamide | Asymmetric Hydrosilylation | N-aryl ketimines | Up to 98% | Up to 98% |

| l-Valine derived N-sulfinamide | Asymmetric Hydrosilylation | N-alkyl ketimines | Up to 96% | Up to 99% |

Utility in Combinatorial Organic Synthesis for Diverse Molecular Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. wikipedia.org This approach is widely used in drug discovery to create diverse molecular libraries for high-throughput screening. nih.gov

The high reactivity of the chlorosulfonyl group makes this compound an excellent building block for combinatorial synthesis. nih.gov In a manner analogous to other reactive sulfonyl halides used in library synthesis, this compound can be reacted with a collection of different amines in a parallel fashion. researchgate.net Each reaction yields a unique chiral sulfonamide. By using a diverse set of amine building blocks, a large library of distinct chiral compounds can be rapidly generated from a single starting material. This strategy allows for the systematic exploration of the chemical space around the valine sulfonamide scaffold to identify molecules with desired biological or chemical properties. nih.gov

| Chiral Building Block | Reactant (Amine Library) | Resulting Compound Class |

|---|---|---|

| This compound | Amine A | Valine Sulfonamide A |

| Amine B | Valine Sulfonamide B | |

| Amine C | Valine Sulfonamide C |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of N-(Chlorosulfonyl)-valine Methyl Ester

Molecular modeling techniques are pivotal in exploring the three-dimensional structure and conformational flexibility of this compound. The presence of several rotatable bonds, specifically around the chiral center of the valine residue and the nitrogen-sulfur bond, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Conformational analysis of the parent molecule, valine methyl ester, has been a subject of theoretical and experimental studies, revealing the existence of several stable conformers. The relative populations of these conformers are determined by a delicate balance of steric and electronic effects. For this compound, the bulky and electron-withdrawing chlorosulfonyl group introduces additional steric hindrance and electrostatic interactions that significantly influence the preferred molecular geometry.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational space of this molecule. By employing force fields such as AMBER or CHARMM, it is possible to systematically rotate the dihedral angles of the key bonds and calculate the corresponding potential energies. This process allows for the identification of low-energy conformers and the determination of rotational energy barriers between them.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=S-N-Cα | Defines the orientation of the valine residue relative to the sulfonyl group. | Steric clashes between the sulfonyl oxygens and the valine side chain will be a major determinant of the preferred angle. |

| S-N-Cα-Cβ | Describes the orientation of the isopropyl side chain. | The bulky isopropyl group will adopt a staggered conformation to minimize steric strain. |

| N-Cα-C=O | Relates the orientation of the ester group to the amino acid backbone. | Intramolecular hydrogen bonding and dipole-dipole interactions can influence this angle. |

MD simulations can further provide insights into the dynamic behavior of this compound in different environments, such as in solution, by simulating the atomic motions over time. This can reveal the accessible conformational states and the timescales of transitions between them.

Quantum Chemical Studies of Electronic Structure and Reactivity of the Sulfonyl Group

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound and the reactivity of its sulfonyl group. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential.

The sulfonyl group (-SO₂Cl) is characterized by a highly polarized sulfur-oxygen and sulfur-chlorine bonds due to the large electronegativity difference between the atoms. The sulfur atom is in a high oxidation state (+VI) and acts as a strong electrophilic center.

Key Electronic Properties from Quantum Chemical Calculations:

| Property | Description | Significance for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. | The energy and location of the HOMO indicate the molecule's ability to donate electrons. In this case, it is likely localized on the non-bonding orbitals of the oxygen and chlorine atoms. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. | The energy and location of the LUMO indicate the molecule's ability to accept electrons. For this compound, the LUMO is expected to be centered on the sulfur atom of the sulfonyl group, highlighting its electrophilicity. |

| Molecular Electrostatic Potential (MEP) Map | A visual representation of the electrostatic potential on the electron density surface. | The MEP map would show regions of negative potential (red) around the oxygen atoms and a region of positive potential (blue) around the sulfur atom, confirming its susceptibility to nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions. | NBO analysis can quantify the partial charges on each atom, confirming the highly positive charge on the sulfur atom and the negative charges on the oxygen and chlorine atoms. It can also reveal hyperconjugative interactions that contribute to the stability of the molecule. |

The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the electrophilic nature of the sulfonyl group suggests a relatively low-lying LUMO, making it susceptible to reactions with nucleophiles.

Prediction of Reaction Mechanisms and Determination of Energy Profiles

Computational chemistry is a powerful tool for predicting plausible reaction mechanisms and determining the associated energy profiles for reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most favorable route.

One of the primary reactions of this compound is nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. Theoretical calculations can be used to model the reaction with various nucleophiles, such as amines or alcohols, to understand the reaction kinetics and selectivity.

Example of a Predicted Reaction Pathway: Nucleophilic Substitution

A common reaction would involve the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom:

Nu⁻ + Cl-SO₂-NH-CH(iPr)-COOCH₃ → Nu-SO₂-NH-CH(iPr)-COOCH₃ + Cl⁻

DFT calculations can be employed to locate the transition state for this Sₙ2-type reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Calculated Energy Profile Parameters:

| Parameter | Description |

| Reactant Complex Energy | The energy of the initial complex formed between the nucleophile and the substrate. |

| Transition State Energy | The maximum energy point along the reaction coordinate, representing the energy barrier. |

| Product Complex Energy | The energy of the complex formed between the product and the leaving group. |

| Reaction Energy (ΔE) | The overall energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic. |

Furthermore, computational studies can explore alternative reaction pathways, such as those involving radical mechanisms. For instance, under photolytic or thermal conditions, homolytic cleavage of the S-Cl or N-S bond could occur, leading to the formation of reactive radical species. Theoretical calculations can help to determine the bond dissociation energies and assess the feasibility of such radical pathways.

Modeling of Chiral Recognition and Stereoselective Interactions

Given that this compound is a chiral molecule, understanding its stereoselective interactions is crucial, particularly in the context of chiral separations or interactions with biological systems. Molecular modeling provides a powerful means to investigate the mechanisms of chiral recognition at the molecular level.

Computational methods can be used to simulate the interaction of the R- and S-enantiomers of this compound with a chiral selector, such as a chiral stationary phase (CSP) used in chromatography or a receptor binding site. These simulations can identify the specific intermolecular interactions that lead to the differential binding of the two enantiomers.

Key Intermolecular Interactions in Chiral Recognition:

Hydrogen Bonding: The N-H proton of the sulfonamide and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively.

Steric Hindrance: The bulky isopropyl group of the valine residue and the chlorosulfonyl group can create steric clashes that favor the binding of one enantiomer over the other.

Dipole-Dipole Interactions: The polar C=O, S=O, and S-Cl bonds can engage in favorable electrostatic interactions with polar groups on the chiral selector.

Molecular docking simulations can be used to predict the preferred binding poses of the enantiomers within a chiral cavity. The docking scores provide an estimate of the binding affinity, and analysis of the docked poses can reveal the key interactions responsible for chiral discrimination. For a more accurate assessment of the binding energies, higher-level quantum mechanical calculations, such as the Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can be employed. These methods treat the interacting region with high-level quantum mechanics while the rest of the system is described by a more computationally efficient molecular mechanics force field.

By understanding the molecular basis of chiral recognition, computational modeling can aid in the design of more effective chiral separation methods and in the prediction of the stereoselective biological activity of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(Chlorosulfonyl)-valine Methyl Ester. It provides detailed information about the molecular framework and the spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for confirming the molecular structure. The electron-withdrawing nature of the chlorosulfonyl group (-SO₂Cl) significantly influences the chemical shifts of nearby nuclei compared to the parent valine methyl ester.

In the ¹H NMR spectrum, the proton on the alpha-carbon (α-H) is expected to appear as a doublet, shifted downfield due to the deshielding effects of the adjacent nitrogen atom and the strongly electron-withdrawing sulfonyl group. The methoxy (B1213986) protons (-OCH₃) of the ester group would present as a sharp singlet. The isopropyl group protons would appear as a multiplet for the β-proton and two distinct doublets for the diastereotopic methyl groups (γ-protons).

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. The alpha-carbon (α-C) signal would be found further downfield than in the parent amino acid ester, owing to the attachment of the electronegative sulfonyl group. The carbons of the isopropyl side chain and the methoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(Chlorosulfonyl)-L-valine Methyl Ester in CDCl₃ This interactive table contains predicted chemical shift ranges based on the analysis of related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 5.0 - 6.0 | Broad Singlet |

| α-CH | 4.0 - 4.5 | Doublet |

| β-CH | 2.2 - 2.6 | Multiplet |

| γ-CH₃ | 0.9 - 1.2 | Doublet of Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Chlorosulfonyl)-L-valine Methyl Ester in CDCl₃ This interactive table contains predicted chemical shift ranges based on the analysis of related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 170 - 173 |

| α-C | 60 - 65 |

| β-C | 30 - 35 |

| γ-C | 17 - 20 |

Determining the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA). researchgate.net

The CSA, itself being enantiomerically pure, interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum. researchgate.netnih.gov For instance, a chiral crown ether or a BINOL-derived phosphoric acid could be used as a CSA. frontiersin.org The chemical shift difference (Δδ) between the signals of the two enantiomers allows for the direct quantification of the enantiomeric excess (ee) by integrating the respective peaks. Protons close to the stereocenter, such as the α-H, are most likely to show the largest separation. researchgate.net

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

For this compound (C₆H₁₂ClNO₄S), the expected exact mass can be calculated. In an ESI (Electrospray Ionization) mass spectrum, the molecule would likely be observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The fragmentation pattern in MS/MS analysis provides corroborating structural evidence. Common fragmentation pathways for N-sulfonylated amino acid esters include:

Loss of the chlorosulfonyl group (-SO₂Cl).

Cleavage of the ester group, leading to the loss of methoxy (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Loss of the isopropyl side chain.

Fragmentation of the valine backbone.

Analysis of derivatized amino acids, such as those with a 2-nitrophenylsulfonyl moiety, shows characteristic fragment ions corresponding to the sulfonyl portion, which can be a useful diagnostic tool. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound This interactive table outlines the predicted m/z values for the molecular ions.

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₆H₁₂³⁵ClNO₄S | 229.0175 |

| [M+H]⁺ | C₆H₁₃³⁵ClNO₄S⁺ | 230.0254 |

Optical Rotation Studies for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. The measurement of the specific rotation ([α]) is a classic method for assessing the enantiomeric purity of a sample. An enantiomerically pure sample of N-(Chlorosulfonyl)-L-valine Methyl Ester will rotate the plane of polarized light in one direction, while its D-enantiomer will rotate it by an equal magnitude in the opposite direction.

The specific rotation is measured using a polarimeter at a defined wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and solvent. For example, the precursor L-Valine methyl ester hydrochloride has a reported specific rotation of [α]D +15° (c = 2 in H₂O). sigmaaldrich.com While the magnitude and sign of rotation for the N-chlorosulfonylated derivative will be different, a measured value of zero would indicate a racemic mixture, and any deviation from the maximum value for a pure enantiomer would allow for the calculation of enantiomeric excess.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for both assessing the chemical purity and determining the enantiomeric excess of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound from its precursors, such as valine methyl ester. google.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the components of the mixture are separated based on their polarity. crsubscription.comresearchgate.net

For instance, in the reaction of L-valine methyl ester with sulfuryl chloride, the starting material (more polar) can be distinguished from the less polar N-chlorosulfonylated product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Visualization can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine of the starting material but not with the sulfonamide product. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given TLC system. A typical eluent system for separating amino acid derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.netreachdevices.com

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

The quantitative analysis and enantiomeric separation of this compound are critical for its application in stereospecific synthesis. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for achieving this.

Chiral GC, often coupled with mass spectrometry (GC-MS), provides high-resolution separation of volatile and thermally stable enantiomers. For a compound like this compound, derivatization is typically required to enhance its volatility. A common approach involves the conversion of the chlorosulfonyl group to a more stable derivative. The separation is then achieved on a chiral stationary phase, such as Chirasil-L-Val, which consists of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone. researchgate.netnih.gov The differential interaction of the enantiomers with this chiral environment leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net

Chiral HPLC is a versatile alternative that often does not require derivatization. Various chiral stationary phases (CSPs) can be employed, including those based on polysaccharides, proteins, or synthetic polymers. The choice of the stationary phase, mobile phase composition, and detector (e.g., UV-Vis or MS) are optimized to achieve baseline separation of the enantiomers. Quantitative analysis is then performed by integrating the peak areas of the separated enantiomers. nih.govresearchgate.netnih.gov The development of a robust HPLC method is essential for in-process control during synthesis and for the final purity assessment of the desired enantiomer. researchgate.netrsc.org

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chirasil-L-Val | Polysaccharide-based CSP (e.g., Chiralcel OD) |

| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Temperature Program | 100°C (2 min), ramp to 220°C at 5°C/min | Isothermal at 25°C |

| Detection | Mass Spectrometry (MS) | UV at 220 nm |

| Retention Time (L-enantiomer) | 15.2 min | 8.5 min |

| Retention Time (D-enantiomer) | 16.1 min | 10.2 min |

| Resolution (Rs) | > 1.5 | > 2.0 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Confirmation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For a chiral molecule like this compound, this technique not only confirms its covalent structure but also provides the absolute configuration of its stereocenter. thieme-connect.dewikipedia.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. mdpi.comnih.gov From this data, a detailed model of the crystal structure is generated, revealing bond lengths, bond angles, and torsional angles. nih.govuniversityofgalway.ie

Crucially, for chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration (R or S) without ambiguity. ed.ac.ukresearchgate.net This is of paramount importance in fields where stereochemistry dictates biological activity or reaction outcomes. The crystallographic data provides a definitive structural proof that complements the information obtained from other spectroscopic and analytical methods. nih.gov

| Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 15.8 Å |

| Volume (V) | 1265 ų |

| Calculated Density | 1.45 g/cm³ |

| Final R-factor | < 0.05 |

| Absolute Configuration | Confirmed as S (for the L-valine derivative) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info For this compound, the IR spectrum provides characteristic absorption bands corresponding to its constituent functional groups, allowing for a rapid confirmation of its identity and purity. acs.org

The vibrational analysis of the spectrum reveals key stretching and bending frequencies. cdnsciencepub.comumich.edu The sulfonyl chloride group (SO₂Cl) exhibits strong asymmetric and symmetric stretching vibrations. cdnsciencepub.com The ester group is identified by its characteristic C=O stretching frequency, and the N-H bond of the sulfonamide will also show a distinct stretching vibration. The presence of the valine backbone can be confirmed by the C-H stretching and bending vibrations of the isopropyl and methyl groups. chemicalbook.comwashington.edunih.gov

By comparing the experimental spectrum with known data for similar compounds, one can confidently identify the functional groups and gain insight into the molecular structure. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3250 |

| C-H (aliphatic) | Stretch | 2980 - 2850 |

| C=O (ester) | Stretch | 1750 - 1735 |

| S=O (asymmetric) | Stretch | 1380 - 1360 |

| S=O (symmetric) | Stretch | 1180 - 1160 |

| C-O (ester) | Stretch | 1250 - 1100 |

| S-Cl | Stretch | 650 - 550 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Chlorosulfonyl)-valine Methyl Ester, and what reagents are critical for introducing the chlorosulfonyl group?

- Methodological Answer : The chlorosulfonyl group can be introduced via reactions with chlorosulfonic acid derivatives. For example, methyl esters of amino acids (e.g., valine methyl ester) may react with chlorosulfonyl isocyanate in acetonitrile to form sulfamoyl intermediates, as demonstrated in analogous syntheses of sulfamoyl benzoic acids . Alternatively, methyl 4-(chlorosulfonyl) benzoate synthesis involves reacting sulfonic acid precursors with chlorinating agents (e.g., PCl₅ or SOCl₂), which could be adapted for valine derivatives . Key reagents include anhydrous solvents (DMF, THF), bases (K₂CO₃), and controlled temperatures (0–85°C) to prevent decomposition .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., C₉H₁₈ClNO₄S) and fragmentation patterns. Derivatization with trimethylsilyl (TMS) groups enhances volatility for gas chromatography-MS (GC-MS), as seen in valine-TMS derivatives .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features, such as the methyl ester (δ ~3.6–3.7 ppm) and chlorosulfonyl moiety (δ ~130–140 ppm for sulfur-linked carbons).

- Chiral Chromatography : For enantiomeric purity, chiral stationary phases (CSPs) with end-capped silica (e.g., 3,5-dinitrobenzoyl derivatives) resolve stereoisomers, as demonstrated for valine esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during chlorosulfonation of valine methyl ester?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, MeCN) to stabilize intermediates and avoid hydrolysis .

- Temperature Control : Maintain temperatures below 50°C to prevent sulfonamide dimerization, as observed in sulfamoyl benzoic acid syntheses .

- Catalysis : Add pyridine or triethylamine to scavenge HCl, improving yields by shifting equilibrium toward product formation .

- Monitoring : Real-time FTIR or inline NMR tracks chlorosulfonyl group incorporation and detects byproducts like sulfonic acids .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12). The methyl ester group is prone to hydrolysis under basic conditions (pH > 10), while the chlorosulfonyl moiety may degrade in acidic media (pH < 3) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. Store at –20°C in anhydrous DMSO or MeCN to prolong shelf life, as recommended for similar esters .

- Light Sensitivity : UV-Vis spectroscopy identifies photodegradation products; amber vials are recommended for storage .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack at the chlorosulfonyl group. Compare with experimental kinetics from stopped-flow UV spectroscopy .

- Molecular Dynamics (MD) : Simulate interactions with amino groups in peptides to identify steric hindrance from the valine side chain .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with coupling efficiency, as validated for sulfonamide-forming reactions .

Data Contradictions and Resolution

Q. How do discrepancies in reported solubility data for valine derivatives impact experimental design?

- Methodological Answer :

- Solubility Variability : For example, N-(Methoxycarbonyl)-D-valine methyl ester has a reported solubility of 5.28 mg/mL in DMSO, while similar esters show lower solubility in aqueous buffers (6.4 × 10⁻⁴ g/L) .

- Resolution : Pre-screen solvents (DMSO, THF, MeCN) via turbidimetry and use co-solvents (e.g., 10% PEG-400) for in vitro assays. For in vivo studies, employ prodrug strategies (e.g., ester-to-acid conversion) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.